Phenyleneethylenetriamine pentaacetic acid

Descripción general

Descripción

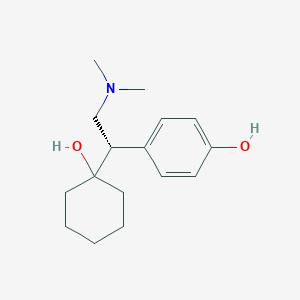

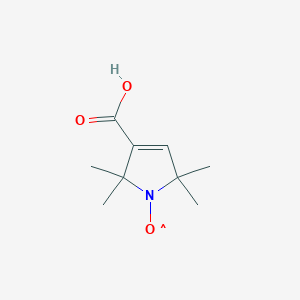

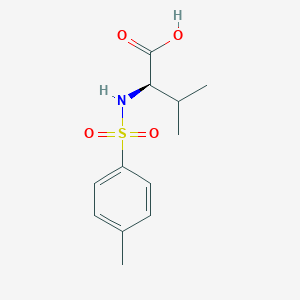

Phenyleneethylenetriamine Pentaacetic Acid (PETA) is a precursor of a dual functional chelating agent . It is a synthetic polyamino carboxylic acid with eight coordinate bond-forming sites that can sequester metal ions and form highly stable PETA-metal ion complexes .

Molecular Structure Analysis

The molecular weight of PETA is 441.39, and its molecular formula is C18H23N3O10 . The structure of PETA allows it to form highly stable complexes with metal ions .Physical And Chemical Properties Analysis

PETA has a molecular weight of 441.39 and a molecular formula of C18H23N3O10 . The solubility of PETA in different solvents is not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Dual Functional Chelating Agent

Phenyleneethylenetriamine Pentaacetic Acid (PETA) is a precursor of a dual functional chelating agent . This means it can form two or more separate coordinate bonds with a single metal ion, effectively “chelating” the ion and allowing it to be easily manipulated or removed.

Removal of Metal Ions

PETA is typically used in the laboratory to remove metal ions and molecules . It has been shown to be effective in vitro and has good stability, being resistant to degradation .

Binding to Human Serum Proteins

PETA can bind to human serum proteins, facilitating the removal of radionuclides from the body . This process is accelerated by adding an organic co-solvent such as ethanol or acetone, which increases the solubility of PETA in water .

Purification of Functionalised Molecules

PETA also binds with functionalised molecules such as amino acids and carbohydrates, allowing for their purification . The yields of this process are relatively high, with a constant pH value of 7.0-8.5 and a maximum temperature of 40°C .

Research and Development

PETA is a synthetic product that has potential research and development risk . It’s used in research settings to study its properties and potential applications .

Biochemical Assay Reagent

PETA is used as a biochemical assay reagent . In this context, it’s used to measure the presence or concentration of a substance in a solution, often a biological sample.

Mecanismo De Acción

Target of Action

Phenyleneethylenetriamine pentaacetic acid, also known as diethylenetriaminepentaacetic acid (DTPA), is a synthetic polyamino carboxylic acid . Its primary targets are metal ions, specifically transuranic radionuclides such as plutonium, americium, and curium . These radionuclides are harmful when internally deposited in the body due to their radioactive properties .

Mode of Action

DTPA works by sequestering these metal ions and forming highly stable DTPA-metal ion complexes . The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes . These complexes are then eliminated from the body through glomerular filtration into the urine .

Biochemical Pathways

The biochemical pathways affected by DTPA primarily involve the binding and removal of radionuclides from the body . By forming stable complexes with these radionuclides, DTPA prevents them from interacting with biological molecules and causing harm . The downstream effects of this action include a reduction in the harmful effects of radiation exposure .

Pharmacokinetics

The pharmacokinetics of DTPA involve its distribution throughout the body, where it binds to radionuclides, and its subsequent elimination through the kidneys . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DTPA contribute to its bioavailability and its effectiveness in removing radionuclides from the body .

Result of Action

The result of DTPA’s action is the removal of harmful radionuclides from the body, thereby reducing the risk of radiation exposure . This is achieved through the formation of stable DTPA-radionuclide complexes that are excreted in the urine .

Action Environment

The action of DTPA can be influenced by various environmental factors. For instance, the presence of other metal ions in the body can affect the binding affinity of DTPA . Additionally, the pH value and temperature can impact the yield of the chelation process . DTPA has been shown to be effective in vitro and has good stability, being resistant to degradation by acids .

Safety and Hazards

PETA is reported to be corrosive to metals and has acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It is also reported to have reproductive toxicity and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propiedades

IUPAC Name |

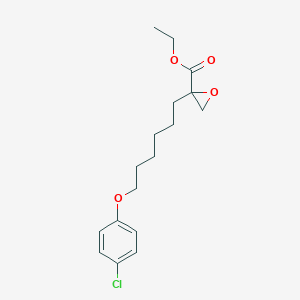

2-[2-[2-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]ethyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O10/c22-14(23)7-19(8-15(24)25)5-6-20(9-16(26)27)12-3-1-2-4-13(12)21(10-17(28)29)11-18(30)31/h1-4H,5-11H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOMSGHPGOZGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400361 | |

| Record name | PHENYLENEETHYLENETRIAMINE PENTAACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyleneethylenetriamine pentaacetic acid | |

CAS RN |

126736-75-2 | |

| Record name | PHENYLENEETHYLENETRIAMINE PENTAACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

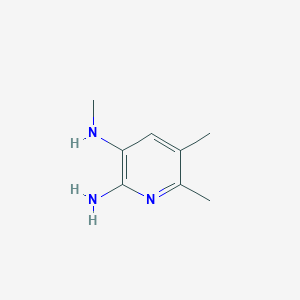

![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)

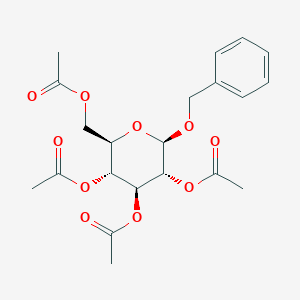

![ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B15896.png)